molecular formula C10H9ClFN3 B1467116 4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole CAS No. 1249265-26-6

4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole

Cat. No.: B1467116
CAS No.: 1249265-26-6
M. Wt: 225.65 g/mol
InChI Key: HQZCGTJODNXQAJ-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a 2-fluoro-5-methylphenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction, where a suitable precursor such as chloromethyl methyl ether is used in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Attachment of the 2-Fluoro-5-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with the 2-fluoro-5-methylphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole
  • 4-(chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole
  • 4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole

Uniqueness

4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole is unique due to the presence of both the chloromethyl and 2-fluoro-5-methylphenyl groups. These functional groups impart distinct chemical properties, such as reactivity and stability, which differentiate it from similar compounds. The combination of these groups may also enhance its potential biological activities and applications in various fields.

Properties

IUPAC Name

4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c1-7-2-3-9(12)10(4-7)15-6-8(5-11)13-14-15/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZCGTJODNXQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole
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4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole
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4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole
Reactant of Route 6
4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole

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